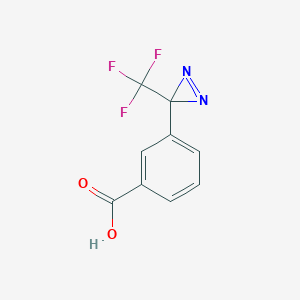

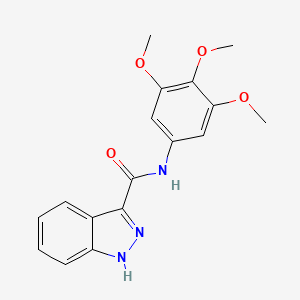

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Trifluoromethyl)benzoic acid” is a benzoic acid that carries a trifluoromethyl substituent at the 3-position . It is also known as α,α,α-Trifluoro-m-toluic acid, 3-Carboxybenzotrifluoride .

Synthesis Analysis

The synthesis of “3-(Trifluoromethyl)benzoic acid” involves the treatment of Diphenyl diselenide with H2O2 and water, stirred at room temperature until the discoloration of the reaction mixture. Then, the aldehyde is added .Molecular Structure Analysis

The molecular formula of “3-(Trifluoromethyl)benzoic acid” is C8H5F3O2. Its molecular weight is 190.12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“3-(Trifluoromethyl)benzoic acid” is a solid with a boiling point of 238.5 °C/775 mmHg and a melting point of 104-106 °C . The pKa values of “3-(Trifluoromethyl)benzoic acid” in water and in methanol have been measured .Scientific Research Applications

Grafting Organic and Biomolecules on Surfaces

Diazirine compounds, such as 1,4-(1-azi-2,2,2-trifluoroethyl)benzoic acid, have been used to create stable carbene precursors for grafting onto silicon surfaces. This method involves reacting the diazirine with Si-H terminated porous silicon under microwave irradiation, allowing for the formation of a molecular monolayer that can be further modified, for example, with proteins like Bovine Serum Albumin (BSA) (Shuai Wei et al., 2006).

Photolysis and Photoaffinity Probes

The photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine has been explored to understand the intermediacy of a singlet carbene and its potential use in photoaffinity probes. This research highlights the limitations in using such diazirines for primary sequence data due to potential reversibility in biological systems (M. Platz et al., 1991).

Synthesis of Photoaffinity Labels

The synthesis of 14C-labeled 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid demonstrates its application in photoaffinity labeling (PAL), which is crucial for investigating biological mechanisms. This work underscores the reliability of diazirine-tagged systems for covalent bonding to targets and subsequent detection (Tobias Bender et al., 2007).

Tag-Free Chemical Probes

A novel aromatic diazirine-containing benzoic acid was synthesized for tag-free photoaffinity labeling, demonstrating its utility in covalently linking to target molecules through irradiation. This approach offers a method for studying molecular interactions without the need for additional tagging (T. Mayer & M. Maier, 2007).

Environmental Presence and Uses

Benzoic acid and its derivatives are widely used as preservatives and flavoring agents in various products. This review emphasizes the broad occurrence, production, and applications of benzoic acid derivatives, highlighting their significance beyond just scientific research contexts (A. D. del Olmo et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELVQYDOLLNPMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2819902.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2819904.png)

![3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B2819906.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2819909.png)

![2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline](/img/structure/B2819913.png)

![4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2819915.png)

![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)

![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2819923.png)

![Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2819924.png)